7-Iodo-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-2-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of an iodine atom at the 7th position and a methyl group at the 2nd position makes this compound a unique compound with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. For 7-Iodo-2-methylquinoline, 2-iodoaniline and acetaldehyde can be used as starting materials.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene. For this compound, 2-iodoaniline and glycerol can be used in the presence of sulfuric acid and nitrobenzene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Friedländer or Skraup methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar solvents like dimethylformamide or ethanol.
Oxidation: Reagents such as potassium permanganate in aqueous or acidic medium.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 7-substituted-2-methylquinoline derivatives.
Oxidation: Formation of 2-carboxyquinoline or 2-formylquinoline.
Reduction: Formation of 2-methyl-1,2,3,4-tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 7-Iodo-2-methylquinoline can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Antimicrobial Agents: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: Some quinoline derivatives are being investigated for their anticancer properties, and this compound may serve as a lead compound for developing new anticancer drugs.
Medicine:
Drug Development: The compound can be used as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry:
Material Science: this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 7-Iodo-2-methylquinoline depends on its application. In antimicrobial activity, it may interfere with the synthesis of nucleic acids or proteins in microorganisms. In catalysis, it acts as a ligand that coordinates with metal centers, altering the electronic properties of the metal and facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2-Methylquinoline: Lacks the iodine atom at the 7th position, resulting in different reactivity and applications.
7-Chloro-2-methylquinoline: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties and reactivity.
7-Bromo-2-methylquinoline: Contains a bromine atom at the 7th position, which affects its reactivity compared to the iodine derivative.
Uniqueness: 7-Iodo-2-methylquinoline is unique due to the presence of the iodine atom, which can participate in specific substitution reactions and enhance the compound’s reactivity in various chemical processes. The iodine atom also influences the compound’s electronic properties, making it suitable for specialized applications in catalysis and material science.
Eigenschaften
Molekularformel |
C10H8IN |
---|---|
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
7-iodo-2-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 |
InChI-Schlüssel |
VIGCKDDNUOSXAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.